![molecular formula C22H29N3OS B2482453 2-(4-(isopropylthio)phenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide CAS No. 1235652-42-2](/img/structure/B2482453.png)
2-(4-(isopropylthio)phenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide
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Description
The compound belongs to a class of chemicals investigated for their biological and pharmacological activities, such as inhibiting specific enzymes or receptors. Studies often aim to enhance certain chemical properties like solubility, stability, or biological activity through molecular modifications.
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, starting from base chemicals to achieve the desired compound with specific functional groups. For instance, Shibuya et al. (2018) describe the synthesis of a compound with enhanced aqueous solubility and improved oral absorption by introducing a piperazine unit, highlighting the importance of structural modification in drug development (Shibuya et al., 2018).
Molecular Structure Analysis
Molecular structure analysis, such as X-ray crystallography or NMR spectroscopy, provides detailed information on the spatial arrangement of atoms within a molecule. Kuleshova and Khrustalev (2000) discussed the molecular and crystal structures of hydropyridine derivatives, emphasizing the role of hydrogen bonds in molecular packing (Kuleshova & Khrustalev, 2000).
Chemical Reactions and Properties
Chemical properties, including reactivity with other substances, are pivotal for understanding a compound's behavior in biological systems or synthetic processes. Prachayasittikul et al. (1991) explored substitutions of pyridine oxides with thiols, shedding light on the reactivity of pyridine derivatives in synthetic chemistry (Prachayasittikul et al., 1991).
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Related Compounds : Research by El-Kashef et al. (2007) explores the synthesis of thieno[2,3-c]pyridines and related heterocyclic systems. They discuss the reaction of 1-Isopropyl-4-piperidone with various compounds to produce derivatives, including thienopyridines and pyridothienopyrimidines (El-Kashef, Geies, El-Dean, & Abdel-Hafez, 2007).
Structural Influences on Antihistamine Activity : Ison and Casy (1971) investigated the structural influences on antihistamine activity of compounds, including 3‐amino‐1‐aryl‐1‐(2‐pyridyl)propenes and related compounds, highlighting the importance of stereochemistry and basic functional groups in determining the potency of these compounds (Ison & Casy, 1971).
Potential Applications in Medicinal Chemistry
Antimycobacterial Activity : Kumar et al. (2008) discuss the synthesis and biological intervention of spiro-piperidin-4-ones, highlighting their potential application in treating diseases involving Mycobacterium tuberculosis, including multidrug-resistant strains (Kumar, Perumal, Senthilkumar, Yogeeswari, & Sriram, 2008).
Novel Anxiolytics Development : Kordik et al. (2006) explored diarylacetylene piperidinyl amides, including compounds with structures similar to the query compound, for their potential as novel anxiolytics, showing efficacy in animal models predictive of clinical anxiety treatment (Kordik, Luo, Gutherman, Vaidya, Rosenthal, Crooke, McKenney, Plata-salamán, & Reitz, 2006).
Chemical Reactions and Derivatives
- Alternative Products in Chemical Reactions : Krauze et al. (2007) describe the production of alternative products, including N-methyl-2-benzoylmethylsulfanyl-4-phenylnicotinamide and related acetamide derivatives, in a one-pot cyclocondensation involving compounds structurally similar to the query compound (Krauze, Vilums, Sīle, & Duburs, 2007).
properties
IUPAC Name |
2-(4-propan-2-ylsulfanylphenyl)-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3OS/c1-17(2)27-20-8-6-18(7-9-20)15-22(26)24-16-19-10-13-25(14-11-19)21-5-3-4-12-23-21/h3-9,12,17,19H,10-11,13-16H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGJCWXEYNRTSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NCC2CCN(CC2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(isopropylthio)phenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide |
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